Cas no 283-47-6 (1,5-Diazabicyclo[3.2.2]nonane(8CI,9CI))

1,5-Diazabicyclo[3.2.2]nonane (8CI,9CI) is a bicyclic tertiary amine with a rigid molecular structure, offering unique steric and electronic properties. Its fused ring system enhances stability and reactivity, making it valuable as a ligand in coordination chemistry or as a base in organic synthesis. The compound's constrained geometry can influence selectivity in catalytic reactions, while its nitrogen atoms provide chelating potential for metal complexes. Its high basicity and low nucleophilicity are advantageous in deprotonation reactions without unwanted side reactions. This structure is also of interest in pharmaceutical research for designing bioactive molecules with tailored properties.
1,5-Diazabicyclo[3.2.2]nonane(8CI,9CI) structure
283-47-6 structure
Product Name:1,5-Diazabicyclo[3.2.2]nonane(8CI,9CI)
CAS No:283-47-6
MF:C7H14N2
MW:126.199461460114
MDL:MFCD28968995
CID:265071
PubChem ID:136114
Update Time:2025-05-24

1,5-Diazabicyclo[3.2.2]nonane(8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,5-Diazabicyclo[3.2.2]nonane(8CI,9CI)
    • 1,5-diazabicyclo[3.2.2]nonane
    • 283-47-6
    • CHEBI:35989
    • MFCD28968995
    • AKOS025295066
    • DYQFUHFIBUCCMI-UHFFFAOYSA-N
    • 1,4-Diazabicyclo[2.2.3]nonane
    • DTXSID10182548
    • 1,5-Diazabicyclo(3.2.2)nonane
    • Q27116657
    • SCHEMBL513991
    • SY266111
    • DTXCID50105039
    • MDL: MFCD28968995
    • Inchi: 1S/C7H14N2/c1-2-8-4-6-9(3-1)7-5-8/h1-7H2
    • InChI Key: DYQFUHFIBUCCMI-UHFFFAOYSA-N
    • SMILES: N12CCCN(CC1)CC2

Computed Properties

  • Exact Mass: 126.11582
  • Monoisotopic Mass: 126.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 83.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • Density: 1.05
  • Boiling Point: 179.6°Cat760mmHg
  • Flash Point: 56.5°C
  • Refractive Index: 1.547
  • PSA: 6.48

1,5-Diazabicyclo[3.2.2]nonane(8CI,9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D780436-0.25g
1,5-Diazabicyclo[3.2.2]nonane
283-47-6 95%
0.25g
$1045 2025-02-20
eNovation Chemicals LLC
D780436-0.25g
1,5-Diazabicyclo[3.2.2]nonane
283-47-6 95%
0.25g
$1045 2025-02-19
eNovation Chemicals LLC
D780436-0.25g
1,5-Diazabicyclo[3.2.2]nonane
283-47-6 95%
0.25g
$1045 2024-07-19

1,5-Diazabicyclo[3.2.2]nonane(8CI,9CI) Related Literature

Additional information on 1,5-Diazabicyclo[3.2.2]nonane(8CI,9CI)

Introduction to 1,5-Diazabicyclo[3.2.2]nonane (8CI,9CI) and Its Significance in Modern Chemical Research

The compound with the CAS number 283-47-6, identified as 1,5-Diazabicyclo[3.2.2]nonane (8CI,9CI), represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This bicyclic amine derivative has garnered attention due to its unique structural framework and potential applications in various chemical synthesis processes. The bicyclic structure, characterized by a nine-membered ring containing two nitrogen atoms, imparts distinct steric and electronic properties that make it a valuable intermediate in the development of complex molecules.

1,5-Diazabicyclo[3.2.2]nonane (8CI,9CI) belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological activities and synthetic utility. The presence of nitrogen atoms within the ring system contributes to its reactivity, enabling participation in various chemical transformations such as nucleophilic additions, eliminations, and cyclizations. These reactions are pivotal in constructing more intricate molecular architectures, which are often required in drug discovery and material science.

Recent advancements in chemical biology have highlighted the importance of nitrogen-containing heterocycles in medicinal chemistry. The structural motif of 1,5-Diazabicyclo[3.2.2]nonane (8CI,9CI) has been explored for its potential role in modulating enzyme activity and binding to biological targets. For instance, studies have demonstrated its utility as a scaffold for designing molecules that interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The rigid bicyclic core provides stability, while the nitrogen atoms offer opportunities for hydrogen bonding interactions, enhancing binding affinity.

The synthesis of 1,5-Diazabicyclo[3.2.2]nonane (8CI,9CI) involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Modern synthetic methodologies have improved the accessibility of this compound, making it more feasible for large-scale applications in research and industry. Techniques such as transition metal-catalyzed cyclizations and asymmetric synthesis have been employed to enhance the efficiency of its preparation.

In the context of pharmaceutical development, 1,5-Diazabicyclo[3.2.2]nonane (8CI,9CI) has been investigated for its potential as a pharmacophore in drug design. Its structural features allow for modifications that can fine-tune its biological activity. Researchers have synthesized derivatives of this compound that exhibit inhibitory effects on specific enzymes or receptors, demonstrating its versatility as a starting point for drug candidates. The ability to functionalize different positions on the bicyclic ring opens up numerous possibilities for generating structurally diverse libraries for high-throughput screening.

The role of computational chemistry has also been instrumental in understanding the properties of 1,5-Diazabicyclo[3.2.2]nonane (8CI,9CI) and its derivatives. Molecular modeling techniques provide insights into how these molecules interact with biological targets at the atomic level. This information is crucial for rational drug design and optimizing lead compounds for further development. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and reduce the time required to bring new therapeutic agents to market.

Moreover, the environmental impact of synthesizing heterocyclic compounds like 1,5-Diazabicyclo[3.2.2]nonane (8CI,9CI) is an important consideration in modern chemical research. Efforts are being made to develop greener synthetic routes that minimize waste and energy consumption without compromising yield or quality. Sustainable practices include using renewable feedstocks and catalytic systems that enhance reaction efficiency while reducing hazardous byproducts.

The future prospects of 1,5-Diazabicyclo[3.2.2]nonane (8CI,9CI) extend beyond pharmaceutical applications into other areas such as materials science and agrochemicals. Its unique structural properties make it a candidate for developing novel materials with enhanced stability or functionality. Additionally, derivatives of this compound could be explored for their potential use as intermediates in crop protection agents due to their ability to interact with biological systems.

In conclusion,1,5-Diazabicyclo[3.2.2]nonane (8CI,9CI) is a versatile compound with significant implications in chemical research and industrial applications.CAS number 283-47-6 identifies this molecule as a key intermediate with potential uses across multiple disciplines.In light of recent advancements,yet-to-be-fully explored aspects remain regarding its synthesis,bioactivity,and environmental impact continued research will undoubtedly uncover new opportunities for this intriguing molecule.

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